二叔丁基异丁基甲硅基三氟甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

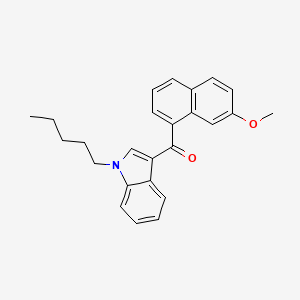

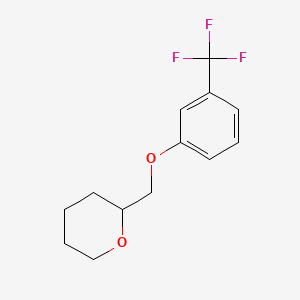

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .

Molecular Structure Analysis

The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 . Chemical Reactions Analysis

Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical And Chemical Properties Analysis

Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .科学研究应用

二醇的保护:二叔丁基二三氟甲磺酸二酯用于二醇的保护。它与不同类型的二醇反应,提供二烷基硅烯衍生物,这些衍生物可以在温和条件下进行脱保护,用于多羟基化合物的选择性反应 (Corey 和 Hopkins,1982).

Boc 保护的胺的形成:在一锅柯蒂斯重排过程中,二叔丁基二碳酸二甲酯和叠氮化钠反应形成酰基叠氮化物中间体,然后在低温下以高产率转化为叔丁基氨基甲酸酯。该方法与包括丙二酸酯衍生物在内的各种底物兼容 (Lebel 和 Leogane,2005).

胺和膦-硼烷加合物的脱氢:三烷基 14 族三氟甲磺酸盐与胺和吡啶碱结合可以使胺和膦-硼烷加合物脱氢。此过程涉及路易斯酸最初的氢化物抽象,然后是路易斯碱的去质子化 (Whittell 等人,2010).

将硫代糖苷转化为糖基三氟甲磺酸酯:1-苯磺酰基哌啶和三氟甲磺酸酐的组合可以在非常低的温度下通过糖基三氟甲磺酸酯激活武装和解除武装的硫代糖苷。然后可以将糖基三氟甲磺酸酯以良好的收率和选择性转化为糖苷 (Crich 和 Smith,2001).

乙烯基三氟甲磺酸酯的形成:2,4-二叔丁基-5,6-二烷基嘧啶(由二烷基酮和异丁腈在三氟甲酸酐存在下容易制备)可用作非亲核碱,用于合成乙烯基三氟甲磺酸酯 (Herrera-Fernández 等人,2007).

二芳基硫醚的合成:二叔丁基三硫化物和四硫化物在与取代的五氟苯反应中表现出显着的底物特异性,在 RhH(PPh3)4、dppBz 和三丁基硅烷的存在下导致合成二芳基硫醚 (Arisawa 等人,2012).

缩醛和缩酮的脱保护:三氟甲磺酸铋对缩醛和缩酮的脱保护非常有效,特别是源自酮和共轭醛的缩醛。由于三氟甲磺酸铋的高度催化性质和使用相对无毒的溶剂体系,该方法对于大规模合成很有吸引力 (Carrigan 等人,2002).

催化脱羧基醚化和酯化:三氟甲磺酸镱用作醇与二叔丁基二碳酸酯反应的催化剂,导致叔丁基醚的形成。这个过程显著地减少了反应时间,在不到一小时的时间内,醇向叔丁基醚的转化率高达 92% (Kaur 等人,2020).

安全和危害

未来方向

The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .

属性

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butylisobutylsilyl triflate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)